Evidence 1: Defined Isoform Selectivity Profile vs. Pan-AKT Inhibitor AKT-IN-6
AKT-IN-5 demonstrates a clearly defined selectivity for Akt1 and Akt2, with reported IC50 values of 450 nM and 400 nM, respectively . In contrast, the closely related compound AKT-IN-6 (Example 13) is characterized as a pan-Akt inhibitor with reported IC50 values of <500 nM for Akt1, Akt2, and Akt3 [1]. The key differentiation lies in the known isoform profile: AKT-IN-5's dual Akt1/Akt2 selectivity allows for studies focused on the roles of these two isoforms, whereas AKT-IN-6's pan-inhibition profile, which includes Akt3, is less defined and may confound isoform-specific mechanistic studies.
| Evidence Dimension | Kinase Inhibition Profile (Isoform Selectivity) |
|---|---|
| Target Compound Data | Akt1 IC50 = 450 nM; Akt2 IC50 = 400 nM; Akt3 IC50 = Not reported/Inactive |
| Comparator Or Baseline | AKT-IN-6: Akt1 IC50 < 500 nM; Akt2 IC50 < 500 nM; Akt3 IC50 < 500 nM |
| Quantified Difference | AKT-IN-5 lacks reported activity against Akt3, whereas AKT-IN-6 inhibits Akt3 with an IC50 < 500 nM, representing a qualitative difference in isoform coverage. |
| Conditions | In vitro kinase activity assays. |
Why This Matters
For researchers investigating the distinct roles of Akt1 and Akt2 in tumorigenesis and metastasis, AKT-IN-5 provides a more specific tool than pan-Akt inhibitors, reducing confounding effects from Akt3 inhibition.
- [1] MedChemExpress. AKT-IN-6 Product Datasheet. Accessed 2025. View Source
